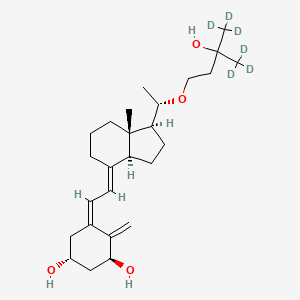Maxacalcitol-D6
CAS No.:
Cat. No.: VC20736651
Molecular Formula: C26H42O4
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H42O4 |
|---|---|
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | (1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aS)-7a-methyl-1-[(1S)-1-[4,4,4-trideuterio-3-hydroxy-3-(trideuteriomethyl)butoxy]ethyl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
| Standard InChI | InChI=1S/C26H42O4/c1-17-20(15-21(27)16-24(17)28)9-8-19-7-6-12-26(5)22(10-11-23(19)26)18(2)30-14-13-25(3,4)29/h8-9,18,21-24,27-29H,1,6-7,10-16H2,2-5H3/b19-8+,20-9-/t18-,21+,22+,23-,24-,26+/m0/s1/i3D3,4D3 |
| Standard InChI Key | DTXXSJZBSTYZKE-OXMAATCFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C(CCO[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O |
| SMILES | CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
| Canonical SMILES | CC(C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)OCCC(C)(C)O |
Introduction
Chemical and Structural Properties
Maxacalcitol-D6 shares the core structure of maxacalcitol, with deuterium incorporated at specific positions to alter physical properties without compromising bioactivity. Key structural features include:
-
22-Oxacalcitriol backbone: A non-calcemic modification of calcitriol (1,25-dihydroxyvitamin D3), where the C22 hydroxyl group is replaced by a ketone.
-
Deuterium substitution: Strategic deuteration increases molecular stability, reducing susceptibility to enzymatic degradation.
| Property | Maxacalcitol-D6 | Calcitriol |
|---|---|---|
| Calcemic risk | Low | High |
| VDR binding affinity | High | High |
| Metabolic stability | Enhanced (deuterated) | Standard |
This structural design enables researchers to study VDR-mediated pathways without confounding hypercalcemia .
Pharmacological Effects and Mechanisms
Suppression of Parathyroid Hormone (PTH)
Maxacalcitol-D6 inhibits PTH mRNA expression through VDR activation, mimicking calcitriol’s regulatory effects on calcium homeostasis. In vitro studies demonstrate its efficacy in osteoblast-like cells, where it modulates calcium metabolism without inducing hypercalcemia .
Synergistic Anticancer Activity
In combination with all-trans retinoic acid, Maxacalcitol-D6 exhibits enhanced antiproliferative effects in osteosarcoma models. This synergy highlights its potential in targeted cancer therapies, leveraging VDR and retinoic acid receptor (RAR) cross-talk .
Research Applications and Case Studies
In Vitro Models for Calcium Regulation
Maxacalcitol-D6 is employed in cell-based assays to dissect VDR signaling pathways. For example:
-
Osteoblast differentiation: Studies confirm its role in promoting osteoblastic gene expression (e.g., RANKL, OPG) while suppressing PTH secretion .
-
Tumor growth inhibition: Deuterated analogs enable precise quantification of drug uptake and metabolism in cancer cell lines.
Comparative Pharmacology
Deuteration alters pharmacokinetics without compromising therapeutic efficacy. A hypothetical comparison with calcitriol might reveal:
| Parameter | Maxacalcitol-D6 | Calcitriol |
|---|---|---|
| Half-life | Prolonged | Short |
| Metabolic clearance | Reduced | High |
| Hypercalcemia risk | None | Significant |
Comparative Analysis with Other Vitamin D Analogs
Maxacalcitol-D6 distinguishes itself through its non-calcemic profile and enhanced stability. Below is a comparative overview:
| Compound | Key Features | Primary Use | Limitations |
|---|---|---|---|
| Maxacalcitol-D6 | Deuterated, non-calcemic, VDR ligand | Preclinical research | Limited in vivo data |
| Paricalcitol | Synthetic analog, VDR activator | Secondary hyperparathyroidism | Lower potency than calcitriol |
| Ergocalciferol | Plant-derived, VDR precursor | Vitamin D deficiency | Requires hydroxylation |
Future Research Directions and Challenges
Immune Modulation and Dermatology
Although direct evidence for Maxacalcitol-D6 is sparse, its parent compound demonstrates immunomodulatory effects in psoriasis models. Deuterated analogs may offer improved stability for topical formulations, warranting further investigation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume